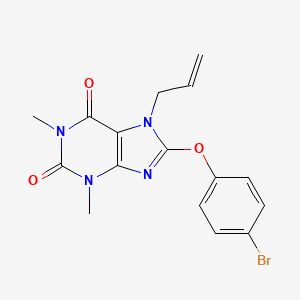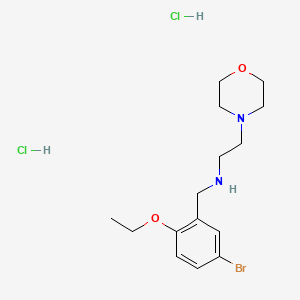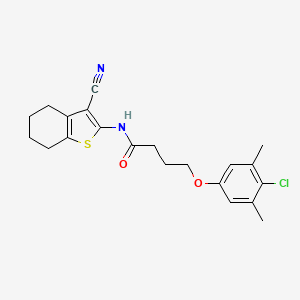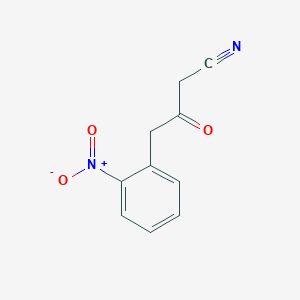![molecular formula C16H11ClFN5 B4177277 5-(4-chlorophenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177277.png)
5-(4-chlorophenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Descripción general
Descripción
5-(4-chlorophenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a compound that has gained interest in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of tetrazolo[1,5-a]pyrimidines, which have been shown to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting the activity of specific enzymes or receptors in the body. For example, studies have shown that the compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in the levels of acetylcholine, which is known to improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that 5-(4-chlorophenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can have a range of biochemical and physiological effects. For example, the compound has been shown to exhibit antioxidant activity, which may help to protect cells from damage caused by free radicals. It has also been shown to exhibit anti-inflammatory effects, which may help to reduce inflammation in the body. Additionally, the compound has been shown to exhibit antitumor activity, which may make it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-chlorophenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, which makes it readily available for research purposes. Additionally, the compound has been shown to exhibit a range of biological activities, which makes it a promising candidate for further study. However, one limitation is that the compound has not been extensively studied in vivo, which makes it difficult to determine its potential as a therapeutic agent in humans.
Direcciones Futuras
There are several future directions for research on 5-(4-chlorophenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine. One direction is to investigate the compound's potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the compound's potential as an anticancer agent. Additionally, further studies are needed to determine the compound's safety and efficacy in vivo, which may help to determine its potential as a therapeutic agent in humans.
Conclusion
In conclusion, 5-(4-chlorophenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a compound that has gained interest in scientific research due to its potential as a therapeutic agent. The compound has been shown to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. While further research is needed to determine the compound's safety and efficacy in vivo, the results of current studies suggest that 5-(4-chlorophenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine may be a promising candidate for further study as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has been the subject of numerous scientific studies. It has been shown to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The compound has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN5/c17-11-7-5-10(6-8-11)14-9-15(12-3-1-2-4-13(12)18)23-16(19-14)20-21-22-23/h1-9,15H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHHXWQAXLDNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-isopropyl-5-methylphenoxy)-N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4177202.png)
![4-(5-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4177209.png)
![7-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177219.png)

![1-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B4177237.png)
![10-[({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-10H-phenothiazine](/img/structure/B4177255.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4177269.png)


![N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4177297.png)
![ethyl 1'-allyl-2-amino-2',4'-dioxo-1',4'-dihydro-2'H-spiro[chromene-4,3'-chromeno[4,3-b]pyrrole]-3-carboxylate](/img/structure/B4177304.png)
